![molecular formula C22H24N4O3 B2879165 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide CAS No. 946303-29-3](/img/structure/B2879165.png)
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, which is a key regulator of mitotic progression. MLN8054 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Overview of Research Applications
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, a compound with potential pharmacological significance, has been the subject of various scientific studies. These investigations encompass its role and efficacy across different biological and chemical domains. Below, we present detailed insights into its scientific applications, excluding information related to drug dosage, use, and side effects, as per the requirements.
Pharmacokinetic Properties and Clinical Use
The pharmacokinetic properties and clinical applications of compounds structurally related or analogous to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide have been extensively reviewed. For example, studies on α-Methyl-p-tyrosine, a compound with a mechanism of action that may share similarities with N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, highlight its role in inhibiting catecholamine synthesis and its efficacy in controlling hypertensive episodes in phaeochromocytoma (Brogden, Heel, Speight, & Avery, 1981).
Molecular Mechanisms and Therapeutic Potential
Exploratory research delves into the molecular mechanisms and therapeutic potentials of compounds, providing a foundation for understanding how N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide might interact at the biochemical level. Thymol, for instance, demonstrates various pharmacological properties, including anti-inflammatory, analgesic, and antispasmodic activities, which could mirror the effects of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide in certain contexts (Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).
Environmental Impact and Removal Techniques
The environmental persistence and removal strategies for pharmaceutical pollutants, including those structurally related to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, have been a significant area of research. Techniques such as advanced oxidation processes (AOPs) are highlighted for their effectiveness in degrading persistent organic pollutants from aqueous solutions, offering insights into potential environmental management strategies for related compounds (Prasannamedha & Kumar, 2020).
Phthalate Exposure and Children's Health
Research on phthalate exposure, which may share some toxicological pathways with N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, underscores the importance of understanding the health impacts of chemical exposure in children. Studies suggest that certain phthalates may perturb normal development and increase the risk of allergic diseases, emphasizing the need for vigilance regarding environmental and dietary exposures to various chemicals (Braun, Sathyanarayana, & Hauser, 2013).
Propiedades
IUPAC Name |
3-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)29-21-13-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-22(27)16-6-5-7-19(12-16)28-4/h5-14H,1-4H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZTXEUQMLEBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.